4-BROMO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Description
4-BROMO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a unique combination of bromine, fluorine, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
4-bromo-5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN4O2/c22-19-18(14-24-27(21(19)29)17-7-2-1-3-8-17)25-9-11-26(12-10-25)20(28)15-5-4-6-16(23)13-15/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYDUZWHWDWICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone or aldehyde.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with the piperazine derivative.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-BROMO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored for its potential to be developed into a drug candidate.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-BROMO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
4-BROMO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of bromine, fluorine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
